Cas no 1848928-90-4 (1-{4-[(1R)-1-aminoethyl]-1H-pyrazol-1-yl}-3-fluoropropan-2-ol)

1-{4-[(1R)-1-aminoethyl]-1H-pyrazol-1-yl}-3-fluoropropan-2-ol is a chiral fluorinated pyrazole derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a stereogenic center at the aminoethyl group, which may confer selectivity in biological interactions. The presence of both a fluorine atom and a hydroxyl group enhances its polarity, potentially improving solubility and bioavailability. The pyrazole moiety offers a versatile scaffold for further functionalization, making it a valuable intermediate in drug discovery. This compound’s unique combination of functional groups suggests utility in the development of enzyme inhibitors or receptor modulators, particularly where stereochemistry and fluorine incorporation are critical for activity.
1-{4-[(1R)-1-aminoethyl]-1H-pyrazol-1-yl}-3-fluoropropan-2-ol structure
1848928-90-4 structure
商品名:1-{4-[(1R)-1-aminoethyl]-1H-pyrazol-1-yl}-3-fluoropropan-2-ol
CAS番号:1848928-90-4
MF:C8H14FN3O
メガワット:187.214664936066
CID:6136481
PubChem ID:165735385

1-{4-[(1R)-1-aminoethyl]-1H-pyrazol-1-yl}-3-fluoropropan-2-ol 化学的及び物理的性質

名前と識別子

    • 1-{4-[(1R)-1-aminoethyl]-1H-pyrazol-1-yl}-3-fluoropropan-2-ol
    • 1848928-90-4
    • EN300-1645936
    • インチ: 1S/C8H14FN3O/c1-6(10)7-3-11-12(4-7)5-8(13)2-9/h3-4,6,8,13H,2,5,10H2,1H3/t6-,8?/m1/s1
    • InChIKey: RVUAAMMEBUIHAA-XPJFZRNWSA-N
    • ほほえんだ: FCC(CN1C=C(C=N1)[C@@H](C)N)O

計算された属性

  • せいみつぶんしりょう: 187.11209024g/mol
  • どういたいしつりょう: 187.11209024g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 158
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.8
  • トポロジー分子極性表面積: 64.1Ų

1-{4-[(1R)-1-aminoethyl]-1H-pyrazol-1-yl}-3-fluoropropan-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1645936-10.0g
1-{4-[(1R)-1-aminoethyl]-1H-pyrazol-1-yl}-3-fluoropropan-2-ol
1848928-90-4
10g
$8357.0 2023-06-04
Enamine
EN300-1645936-0.25g
1-{4-[(1R)-1-aminoethyl]-1H-pyrazol-1-yl}-3-fluoropropan-2-ol
1848928-90-4
0.25g
$1789.0 2023-06-04
Enamine
EN300-1645936-0.5g
1-{4-[(1R)-1-aminoethyl]-1H-pyrazol-1-yl}-3-fluoropropan-2-ol
1848928-90-4
0.5g
$1866.0 2023-06-04
Enamine
EN300-1645936-5000mg
1-{4-[(1R)-1-aminoethyl]-1H-pyrazol-1-yl}-3-fluoropropan-2-ol
1848928-90-4
5000mg
$3894.0 2023-09-22
Enamine
EN300-1645936-500mg
1-{4-[(1R)-1-aminoethyl]-1H-pyrazol-1-yl}-3-fluoropropan-2-ol
1848928-90-4
500mg
$1289.0 2023-09-22
Enamine
EN300-1645936-2.5g
1-{4-[(1R)-1-aminoethyl]-1H-pyrazol-1-yl}-3-fluoropropan-2-ol
1848928-90-4
2.5g
$3809.0 2023-06-04
Enamine
EN300-1645936-1.0g
1-{4-[(1R)-1-aminoethyl]-1H-pyrazol-1-yl}-3-fluoropropan-2-ol
1848928-90-4
1g
$1944.0 2023-06-04
Enamine
EN300-1645936-0.1g
1-{4-[(1R)-1-aminoethyl]-1H-pyrazol-1-yl}-3-fluoropropan-2-ol
1848928-90-4
0.1g
$1711.0 2023-06-04
Enamine
EN300-1645936-100mg
1-{4-[(1R)-1-aminoethyl]-1H-pyrazol-1-yl}-3-fluoropropan-2-ol
1848928-90-4
100mg
$1183.0 2023-09-22
Enamine
EN300-1645936-50mg
1-{4-[(1R)-1-aminoethyl]-1H-pyrazol-1-yl}-3-fluoropropan-2-ol
1848928-90-4
50mg
$1129.0 2023-09-22

1-{4-[(1R)-1-aminoethyl]-1H-pyrazol-1-yl}-3-fluoropropan-2-ol 関連文献

1-{4-[(1R)-1-aminoethyl]-1H-pyrazol-1-yl}-3-fluoropropan-2-olに関する追加情報

Introduction to 1-{4-[(1R)-1-aminoethyl]-1H-pyrazol-1-yl}-3-fluoropropan-2-ol (CAS No. 1848928-90-4)

1-{4-[(1R)-1-aminoethyl]-1H-pyrazol-1-yl}-3-fluoropropan-2-ol (CAS No. 1848928-90-4) is a structurally unique compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its promising pharmacological properties. This compound belongs to the pyrazole class, which is well-documented for its broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The presence of a fluorine atom at the 3-position of the propanol moiety and an (S)-configured aminoethyl group on the pyrazole ring introduces additional functional complexity, which is likely to contribute to its distinct pharmacological profile.

The fluorine substituent is a common feature in modern drug design, as it can enhance metabolic stability, binding affinity, and pharmacokinetic properties. In particular, fluorine atoms are frequently incorporated into active pharmaceutical ingredients (APIs) to improve their bioavailability and resistance to enzymatic degradation. The (S)-configuration of the aminoethyl group further suggests a potential for stereoselective interactions with biological targets, which is a critical consideration in drug development. This stereochemical feature may influence the compound's efficacy and selectivity, making it a valuable candidate for further investigation.

Recent advancements in computational chemistry and structure-based drug design have highlighted the importance of understanding the three-dimensional interactions between small molecules and biological targets. The pyrazole core of this compound provides a rigid scaffold that can be optimized for binding to specific enzymes or receptors. Additionally, the fluorinated propanol side chain may facilitate hydrophobic interactions or hydrogen bonding, depending on the target protein's active site architecture. These structural features make 1-{4-[(1R)-1-aminoethyl]-1H-pyrazol-1-yl}-3-fluoropropan-2-ol an intriguing candidate for modulating key biological pathways.

In the context of current research, there is growing evidence that pyrazole derivatives exhibit significant therapeutic potential in various diseases. For instance, studies have demonstrated that pyrazole-based compounds can inhibit kinases and other enzymes involved in cancer progression. The fluorine atom in this molecule may enhance its ability to bind tightly to these targets, potentially leading to higher efficacy compared to non-fluorinated analogs. Furthermore, the aminoethyl group could serve as a linker for further derivatization, allowing chemists to explore new chemical spaces and optimize pharmacological properties.

The synthesis of 1-{4-[(1R)-1-aminoethyl]-1H-pyrazol-1-yl}-3-fluoropropan-2-ol presents an interesting challenge due to the need to maintain the stereochemical integrity of the aminoethyl group while introducing the fluorine atom at the 3-position. Advanced synthetic methodologies, such as chiral resolution techniques and transition-metal-catalyzed cross-coupling reactions, are likely employed to achieve this goal. The successful synthesis of this compound underscores the growing capability of synthetic chemists to construct complex molecular architectures with high precision.

From a medicinal chemistry perspective, this compound represents a valuable tool for investigating novel therapeutic strategies. Its unique structural features—combining a pyrazole core with a fluorinated side chain and an (S)-configured aminoethyl group—make it well-suited for exploring new mechanisms of action. For example, researchers may investigate its potential as an inhibitor of inflammatory pathways or as a modulator of neurotransmitter systems. The growing interest in fluorinated compounds in drug discovery further highlights the significance of this molecule.

Future studies may focus on evaluating the pharmacokinetic properties of 1-{4-[(1R)-1-aminoethyl]-1H-pyrazol-1-yl}-3-fluoropropan-2-ol, including its absorption, distribution, metabolism, excretion (ADME), and toxicity profiles. These studies are essential for assessing its feasibility as a lead compound for drug development. Additionally, preclinical studies in relevant disease models will be necessary to validate its therapeutic potential and establish dosing regimens suitable for human trials.

The integration of machine learning and artificial intelligence into drug discovery has accelerated the identification of promising candidates like 1-{4-[(1R)-1-aminoethyl]-1H-pyrazol-1-yl}-3-fluoropropan-2-ol. Predictive models can analyze large datasets to predict biological activity and optimize molecular structures before experimental validation. This approach has already led to several successful drug candidates entering clinical development pipelines. As computational methods continue to improve, compounds like this one are likely to be identified more rapidly and efficiently.

In conclusion, 1-{4-[ ( 1 R ) - 1 - aminoethyl ] - 1 H - pyrazol - 1 - yl } - 3 - fluoropropan - 2 - ol ( CAS No . 1848928 - 90 - 4 ) is a structurally fascinating compound with significant potential in pharmaceutical research. Its unique combination of functional groups—pyrazole core, fluorine atom, and (S)-configured aminoethyl side chain—makes it an attractive candidate for further exploration. As our understanding of biological targets improves and new synthetic techniques emerge, this molecule will undoubtedly play a role in advancing therapeutic strategies across multiple disease areas.

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